molecular formula C13H16N2O2 B13867333 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one

5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one

Cat. No.: B13867333
M. Wt: 232.28 g/mol
InChI Key: OATOMAZWXQCSLT-UHFFFAOYSA-N
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Description

5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one is a benzoxazolone derivative characterized by a benzoxazolone core (a fused bicyclic structure of benzene and oxazole) substituted with a methyl group at position 5 and a piperidin-4-yl group at position 2. The benzoxazolone scaffold is known for its versatility in medicinal chemistry, often contributing to biological activity through hydrogen bonding, hydrophobic interactions, and structural rigidity.

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

5-methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one

InChI

InChI=1S/C13H16N2O2/c1-9-2-3-12-11(8-9)15(13(16)17-12)10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3

InChI Key

OATOMAZWXQCSLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)N2C3CCNCC3

Origin of Product

United States

Preparation Methods

General Synthetic Route for Benzoxazolone Derivatives

Benzoxazolones are commonly synthesized via cyclization reactions involving 2-aminophenol derivatives and carbonyl sources such as phosgene or urea. Two classical methods are:

  • Phosgene Method: 2-Aminophenol reacts with phosgene to form the benzoxazolone ring through cyclization (Figure 2.2 in source).
  • Urea Method: Heating 2-aminophenol with urea under reflux conditions also yields benzoxazolone (Figure 2.3 in source).

These methods establish the benzoxazolone core which can then be functionalized at various positions.

Functionalization at the 3rd Position: Mannich Reaction

The critical step for introducing the piperidin-4-yl group at the 3rd position of the benzoxazolone ring involves the Mannich reaction , a well-established method for synthesizing Mannich bases:

  • The Mannich reaction involves the condensation of the benzoxazolone derivative with formaldehyde and a secondary amine—in this case, piperidine.
  • The reaction proceeds via the formation of an iminium ion intermediate from formaldehyde and piperidine, which then undergoes nucleophilic attack by the active methylene group at the 3rd position of benzoxazolone (Figures 2.15 and 2.16 in source).
  • This reaction selectively installs the piperidin-4-yl moiety at the 3rd position, yielding the target compound.

Detailed Synthetic Procedure

Based on the Ph.D. thesis by Emine Erdağ (2020), the synthesis can be summarized as follows:

Step Reagents and Conditions Description
1 5-Methyl-2-aminophenol + urea, reflux Cyclization to form 5-methyl-2(3H)-benzoxazolone
2 5-Methyl-2(3H)-benzoxazolone + formaldehyde + piperidine, acidic or neutral medium Mannich reaction at 3rd position to introduce piperidin-4-yl substituent
3 Purification by recrystallization or chromatography Isolation of pure this compound

Characterization and Confirmation

The synthesized compound is characterized by:

These characterization methods are detailed in the thesis, confirming the successful synthesis of the compound.

Research Findings on Preparation and Reactivity

Reactivity of Benzoxazolone at Position 3

Summary Table of Preparation Methods

Preparation Aspect Details Reference
Core synthesis Cyclization of 5-methyl-2-aminophenol with urea
3rd position substitution Mannich reaction with formaldehyde and piperidine
Reaction conditions Reflux for cyclization; room temperature to mild heating for Mannich
Characterization techniques FT-IR, $$^{1}H$$ NMR, $$^{13}C$$ NMR, elemental analysis
Biological relevance Cytotoxic and antimicrobial activity studies

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include halogen derivatives, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzoxazole compounds .

Scientific Research Applications

5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one is a benzoxazole derivative featuring a piperidine moiety at the 3-position and a methyl group at the 5-position of the benzoxazole structure. The compound has the molecular formula C13_{13}H16_{16}N2_{2}O and has potential biological activities and applications in medicinal chemistry. Research shows that benzoxazolone derivatives have significant biological activities, especially in pharmacology.

Potential Applications

This compound has several potential applications:

  • Pharmaceutical Development The compound's biological activity makes it suitable for pharmaceutical development. Derivatives of benzoxazolone are known to possess diverse biological activities.
  • Medicinal Chemistry It is used as a building block for synthesizing more complex molecules. Its unique combination of a piperidine ring and a benzoxazole moiety makes it a valuable scaffold for drug development.

Scientific Research Applications

3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one, a similar compound, has several scientific research applications:

  • Chemistry It serves as a building block for synthesizing more complex molecules.
  • Biology It is investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
  • Medicine It is explored as a potential therapeutic agent for various diseases, including neurological disorders and cancer.
  • Industry It is utilized in developing advanced materials like polymers and coatings because of its unique chemical properties.

3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one has potential biological activities and has gained attention in pharmacological research:

  • Neuroleptic Effects It may interact with specific molecular targets, such as enzymes or receptors, potentially inhibiting or activating these targets, leading to various biological effects. It may bind to and inhibit the activity of certain enzymes involved in disease pathways, thus exerting therapeutic effects.

Mechanism of Action

The mechanism of action of 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzoxazolone derivatives exhibit diverse pharmacological profiles depending on substituent patterns. Below is a systematic comparison of 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one with structurally related compounds:

Table 1: Structural and Functional Comparison of Benzoxazolone Derivatives

Compound Name Substituents (Position) Molecular Weight Key Properties/Applications Evidence Source
This compound 5-Methyl, 3-(piperidin-4-yl) Not explicitly provided Potential CNS activity, enzyme inhibition (inferred from analogs)
Chlorzoxazone 5-Chloro, 3-Hydrogen 169.57 g/mol Muscle relaxant (inhibits calcium/potassium influx)
Ifidancitinib (ATI-502) 5-Substituted pyrimidinyl complex 395.39 g/mol JAK1/3 inhibitor (anti-inflammatory)
5-Chloro-6-ethyl-2,3-dihydro-1,3-benzoxazol-2-one 5-Chloro, 6-Ethyl, dihydro core 196.63 g/mol Kynurenine 3-monooxygenase inhibition
6-Bromo-3-(4-chlorobutyl)-1,3-benzoxazol-2-one 6-Bromo, 3-(4-chlorobutyl) 304.61 g/mol Synthetic intermediate for drug discovery
5-Chloro-3-propanoyl-1,3-benzoxazol-2-one 5-Chloro, 3-Propanoyl 225.63 g/mol Not specified (acyl group may alter metabolism)

Key Structural and Functional Insights

Chlorine in Chlorzoxazone contributes to electron-withdrawing effects, possibly stabilizing receptor interactions . Position 3: The piperidin-4-yl group introduces a basic nitrogen, enabling ionic interactions with acidic residues in targets (e.g., enzymes or GPCRs). This contrasts with acylated analogs (e.g., 5-Chloro-3-propanoyl) or alkyl chains (e.g., 6-Bromo-3-(4-chlorobutyl)), which may reduce basicity but improve metabolic stability .

Pharmacological Diversity: Muscle Relaxation: Chlorzoxazone’s 5-chloro-3H-benzoxazol-2-one structure is critical for its muscle relaxant effects, acting via neuronal ion channel modulation . Enzyme Inhibition: Ifidancitinib and 5-Chloro-6-ethyl-2,3-dihydro-1,3-benzoxazol-2-one demonstrate the scaffold’s adaptability for targeting enzymes (JAK kinases, kynurenine monooxygenase) . Synthetic Utility: Derivatives like 6-Bromo-3-(4-chlorobutyl)-1,3-benzoxazol-2-one highlight the scaffold’s role as a synthetic intermediate for further functionalization .

Physicochemical Properties: Lipophilicity: The target compound’s methyl and piperidine groups likely increase logP compared to Chlorzoxazone, affecting solubility and tissue distribution. Metabolic Stability: Piperidine rings are susceptible to cytochrome P450 oxidation, whereas acylated derivatives (e.g., 5-Chloro-3-propanoyl) may undergo esterase-mediated hydrolysis .

Biological Activity

5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies while providing comprehensive data tables for clarity.

Chemical Structure and Properties

The molecular formula of this compound is C${13}$H${16}$N$_{2}$O. The compound features a benzoxazole ring system fused with a piperidine moiety, which contributes to its biological activity. The structural characteristics are crucial for its interaction with various biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities, particularly in pharmacology:

  • Antitumor Activity : Studies have shown that derivatives of benzoxazolone compounds can inhibit the growth of cancer cells. For instance, related compounds have demonstrated IC$_{50}$ values in the low micromolar range against various cancer cell lines .
  • Neurological Effects : The compound has been evaluated for its potential effects on neurodegenerative diseases. In animal models, it has been shown to engage with lipid metabolism pathways, which are crucial in conditions like Gaucher’s and Krabbe’s diseases .
  • Receptor Interaction : Interaction studies reveal that this compound has a binding affinity for multiple receptors, influencing cellular processes such as signal transduction and enzyme activity .

The mechanism of action involves the compound's ability to bind to specific receptors and inhibit pathways associated with disease states. It has been noted that modifications in the piperidine ring can significantly alter the compound's potency and selectivity .

Comparative Analysis of Similar Compounds

A comparison with structurally similar compounds highlights the unique attributes of this compound. Below is a table summarizing key differences:

Compound NameStructure FeaturesUnique Attributes
3-(piperidine)-1,3-benzoxazol-2(3H)-onePiperidine ring attached to benzoxazoleDifferent biological activities compared to 5-methyl derivative
N-(2-Benzyloxyethyl)-6-(1-methylpiperidyl)-2-oxo-benzoxazoleContains benzyloxy groupPotentially enhanced solubility and bioavailability
6-Fluoro-N-(piperidinyl)benzoxazolesFluorine substitution on benzeneIncreased potency against certain cancer cell lines

Study on Antitumor Activity

A study conducted on various analogs of benzoxazolone derivatives demonstrated that this compound exhibited significant cytotoxic effects on breast and colorectal cancer cell lines. The compound was found to inhibit cell proliferation with an IC$_{50}$ value ranging from 10 to 30 µM .

Neurological Impact Assessment

In a model assessing the impact on lysosomal storage disorders, daily administration of the compound significantly reduced toxic lipid levels in mouse brains. This suggests potential therapeutic applications in treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Multi-step organic synthesis is typically employed, starting with precursor compounds such as benzoxazole derivatives and piperidine-containing intermediates. Key steps include nucleophilic substitution and cyclization reactions. Optimization involves adjusting catalysts (e.g., cesium carbonate for coupling reactions), solvents (e.g., dimethylformamide or ethanol), and temperature control. Purification via recrystallization or column chromatography is critical to achieve high purity .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR spectra identify functional groups and confirm regiochemistry. For example, the benzoxazole ring protons resonate at δ 7.2–8.0 ppm, while piperidinyl protons appear between δ 1.5–3.5 ppm .
  • X-ray Crystallography : Single-crystal X-ray diffraction with software like SHELXL refines atomic coordinates and bond angles. ORTEP-III can visualize thermal ellipsoids to assess structural rigidity .

Q. What analytical techniques are recommended for assessing the purity of this compound in preclinical studies?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is standard. Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight. Differential Scanning Calorimetry (DSC) detects polymorphic impurities by analyzing melting behavior .

Advanced Research Questions

Q. How should researchers resolve contradictions between computational predictions (e.g., DFT calculations) and experimental reactivity data for this compound?

  • Methodological Answer : Cross-validate computational models (e.g., density functional theory) with experimental kinetics. Adjust solvent parameters in simulations to match reaction conditions. Use NMR titration or isothermal calorimetry to quantify binding affinities if discrepancies involve intermolecular interactions .

Q. What strategies are effective in determining the compound's role in structure-activity relationships (SAR) for biological targets (e.g., kinases or GPCRs)?

  • Methodological Answer :

  • Biochemical Assays : Test derivatives with modified substituents (e.g., methyl vs. methoxy groups) in enzyme inhibition assays.
  • Molecular Docking : Use software like AutoDock Vina to simulate binding poses with target proteins. Correlate docking scores (e.g., binding energy) with IC50_{50} values from assays .

Q. How can crystallographic data be leveraged to analyze conformational flexibility in this compound?

  • Methodological Answer : Compare multiple crystal structures (e.g., from different solvents or temperatures) using SHELXL for refinement. Analyze torsional angles of the piperidine ring to quantify flexibility. ORTEP-III diagrams can highlight variations in bond lengths and angles due to lattice effects .

Q. What experimental designs are suitable for investigating the compound's stability under physiological conditions (e.g., pH, temperature)?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via HPLC.
  • Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition thresholds. Pair with LC-MS to identify degradation products .

Data Contradiction Analysis

Q. How can conflicting data regarding the compound's solubility in polar vs. nonpolar solvents be reconciled?

  • Methodological Answer : Perform solubility parameter calculations (Hansen parameters) and compare with experimental logP values. Use dynamic light scattering (DLS) to detect aggregation in polar solvents, which may artificially reduce measured solubility .

Q. What approaches mitigate discrepancies in biological activity data across different assay platforms?

  • Methodological Answer : Standardize assay conditions (e.g., cell line passage number, incubation time). Include positive controls (e.g., known inhibitors) to calibrate inter-lab variability. Use orthogonal assays (e.g., fluorescence-based and radiometric) to confirm activity .

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